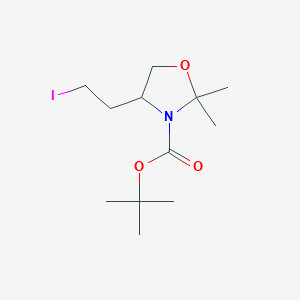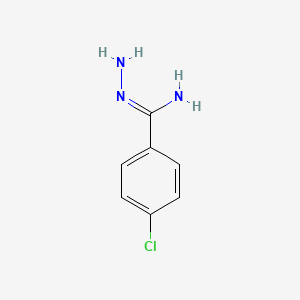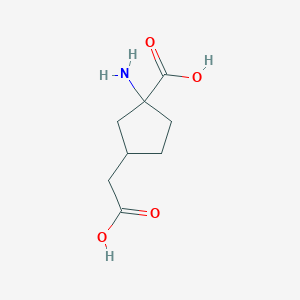![molecular formula C11H17ClO4 B15123857 dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is an organic compound with a complex structure that includes a chlorinated prop-2-enyl group and two ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of dimethyl malonate with 3-chloroprop-2-enyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The chlorinated prop-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
科学的研究の応用
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The chlorinated prop-2-enyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis, it shares the ester functionality but differs in its overall structure and biological activity.
Dimethyl acetylenedicarboxylate: Another ester-containing compound, it is widely used in organic synthesis but has different reactivity due to the presence of a triple bond.
Uniqueness
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H17ClO4 |
|---|---|
分子量 |
248.70 g/mol |
IUPAC名 |
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C11H17ClO4/c1-8(2)11(6-5-7-12,9(13)15-3)10(14)16-4/h5,7-8H,6H2,1-4H3/b7-5+ |
InChIキー |
SPXNFVXNCZHDPB-FNORWQNLSA-N |
異性体SMILES |
CC(C)C(C/C=C/Cl)(C(=O)OC)C(=O)OC |
正規SMILES |
CC(C)C(CC=CCl)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)

![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)

![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)

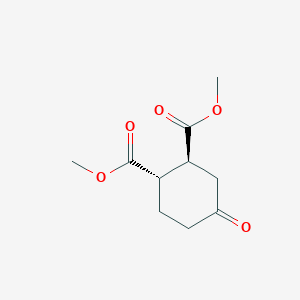

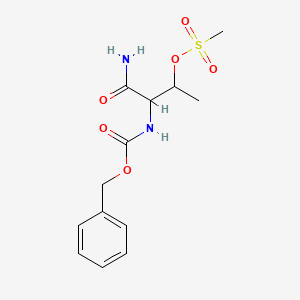
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
